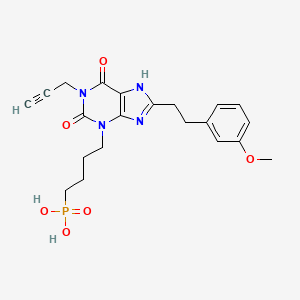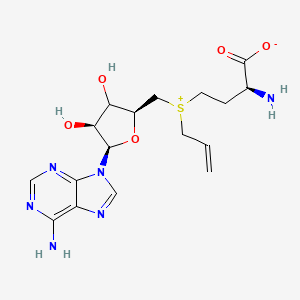
Allylic-SAM
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allylic-SAM, also known as S-adenosyl methionine analog, is a compound used primarily for the enrichment and detection of methyltransferase target sites in RNA. It is a derivative of S-adenosyl methionine, which plays a crucial role in various biological processes, including methylation reactions. This compound is particularly valuable in scientific research for its ability to facilitate the study of RNA modifications and methylation patterns.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Allylic-SAM involves several steps. One common method includes the following steps :
Starting Material: S-adenosyl-L-homocysteine.
Reagents: Acetic acid, formic acid, silver perchlorate, and allyl bromide.
Industrial Production Methods
The industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The crude product is purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC) to obtain a high-purity compound .
Analyse Des Réactions Chimiques
Types of Reactions
Allylic-SAM undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: this compound can participate in substitution reactions, where the allylic group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halides and nucleophiles are used under various conditions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound.
Substitution: Substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Allylic-SAM has numerous applications in scientific research, including :
Chemistry: Used to study methylation reactions and the role of methyltransferases.
Biology: Facilitates the detection and enrichment of methyltransferase target sites in RNA.
Medicine: Helps in understanding the role of RNA modifications in various diseases.
Industry: Used in the development of diagnostic tools and therapeutic agents.
Mécanisme D'action
Allylic-SAM functions as an analog of S-adenosyl methionine, interacting with methyltransferases to facilitate the transfer of methyl groups to RNA. The compound binds to the active site of the enzyme, mimicking the natural substrate and allowing for the study of methylation processes. The molecular targets include RNA molecules, and the pathways involved are primarily related to RNA methylation .
Comparaison Avec Des Composés Similaires
Similar Compounds
S-adenosyl methionine (SAM): The natural substrate for methyltransferases.
Propargyl-SAM: Another analog used for similar purposes.
Methyl-SAM: Used in studies of methylation reactions.
Uniqueness
Allylic-SAM is unique due to its specific structure, which allows for the selective labeling and detection of methyltransferase target sites in RNA. This specificity makes it a valuable tool in studying RNA modifications and understanding the role of methylation in various biological processes .
Propriétés
Formule moléculaire |
C17H24N6O5S |
|---|---|
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
(2S)-2-amino-4-[[(2S,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-prop-2-enylsulfonio]butanoate |
InChI |
InChI=1S/C17H24N6O5S/c1-2-4-29(5-3-9(18)17(26)27)6-10-12(24)13(25)16(28-10)23-8-22-11-14(19)20-7-21-15(11)23/h2,7-10,12-13,16,24-25H,1,3-6,18H2,(H2-,19,20,21,26,27)/t9-,10+,12?,13-,16+,29?/m0/s1 |
Clé InChI |
GFGYWGPRDTVIHL-HJDMPBIMSA-N |
SMILES isomérique |
C=CC[S+](CC[C@@H](C(=O)[O-])N)C[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
SMILES canonique |
C=CC[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(6-Fluoropyridin-3-yl)-2-[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile](/img/structure/B12375080.png)
![[Ru(phen)2(xant)] (hexafluorophosphate)](/img/structure/B12375081.png)
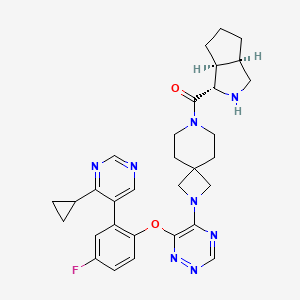
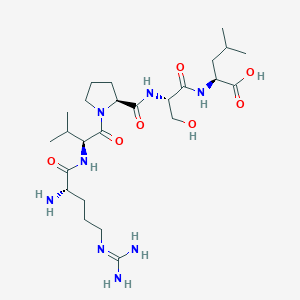
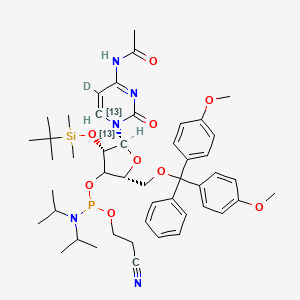
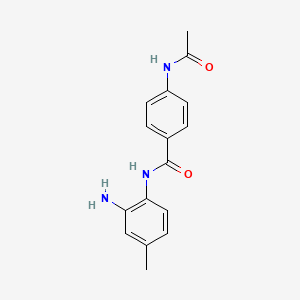

![tert-butyl 2-[(9S)-7-(4-chlorophenyl)-4-(hydroxymethyl)-5,13-dimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B12375107.png)

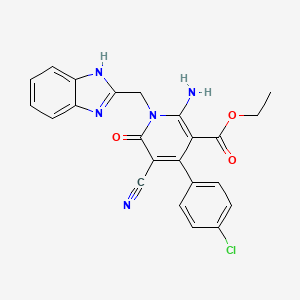
![6-(2-Aminoethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one;hydrochloride](/img/structure/B12375129.png)
![[1-(2,3,4,5,6-pentafluorophenyl)sulfonylpiperidin-4-yl] N-[[4-[(2-aminophenyl)carbamoyl]phenyl]methyl]carbamate](/img/structure/B12375130.png)
